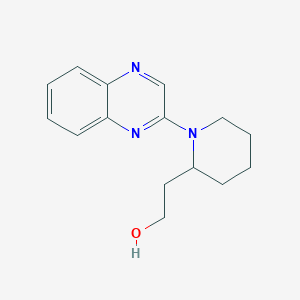

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . The compound has a molecular formula of C15H19N3O and a molecular weight of 257.337.

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The specific synthesis process for “2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” consists of a quinoxaline ring attached to a piperidine ring through an ethan-1-ol linker. More detailed structural analysis is not available in the current resources.Applications De Recherche Scientifique

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including our compound of interest, have shown promise in inhibiting cancer cell growth. Researchers have explored their effects on various cancer types, such as breast, lung, and colon cancer. Mechanisms include interference with cell cycle progression and induction of apoptosis .

Anti-Microbial Activity

The quinoxaline moiety exhibits antibacterial and antifungal properties. Researchers have investigated its potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These compounds could serve as novel antimicrobial agents .

Anti-Convulsant Activity

Studies have explored the role of quinoxaline derivatives in managing epilepsy and related disorders. Their ability to modulate neuronal excitability and prevent seizures is of interest .

Anti-Tuberculosis Activity

Quinoxalines have been evaluated for their anti-tubercular effects. These compounds may offer an alternative approach to combat drug-resistant tuberculosis strains .

Anti-Malarial Activity

Researchers have investigated quinoxaline derivatives as potential anti-malarial agents. Their mode of action involves disrupting the parasite’s metabolic pathways .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, making them candidates for further exploration .

Anti-HIV Activity

While not yet fully established, some quinoxaline derivatives have shown inhibitory effects against HIV replication. Their potential as adjuncts to existing anti-retroviral therapies warrants further investigation .

Anti-Inflammatory Activity

Quinoxalines possess anti-inflammatory properties, which could be valuable in managing inflammatory diseases. These compounds modulate cytokine production and immune responses .

Orientations Futures

Propriétés

IUPAC Name |

2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTAWXQKALDNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)

![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)